3-Hydroxy-7-methoxyquinoline-4-carboxylic acid
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Overview
Description
3-Hydroxy-7-methoxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methoxyquinoline-4-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with suitable reagents under controlled conditions. One common method includes the use of quinoline-4-carboxylic acid as a starting material, which undergoes hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups at the 3 and 7 positions, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction temperatures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-7-methoxyquinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyquinoline-4-carboxylic acid: Lacks the methoxy group at the 7 position.
7-Methoxyquinoline-4-carboxylic acid: Lacks the hydroxy group at the 3 position.
Quinoline-4-carboxylic acid: Lacks both the hydroxy and methoxy groups.
Uniqueness
3-Hydroxy-7-methoxyquinoline-4-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-hydroxy-7-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-5-9(13)10(7)11(14)15/h2-5,13H,1H3,(H,14,15) |
InChI Key |
KKYHKEUOHISNNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)C(=O)O)O |
Origin of Product |
United States |
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